2-(Benzylsulfanyl)-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
Properties
IUPAC Name |
2-benzylsulfanyl-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-29-21-12-16(10-11-19(21)27)22-17(13-25)24(30-14-15-6-3-2-4-7-15)26-18-8-5-9-20(28)23(18)22/h2-4,6-7,10-12,22,26-27H,5,8-9,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPCBRKNLAPQOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(=C(NC3=C2C(=O)CCC3)SCC4=CC=CC=C4)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Conditions
The base structure is synthesized via a 4-CR involving:
- Cyclohexanone (1.0 equiv)
- Ammonium acetate (1.2 equiv)
- Malononitrile (1.0 equiv)
- 4-Hydroxy-3-methoxybenzaldehyde (1.0 equiv)
Catalyst : Fe₃O₄@SiO₂-SO₃H nanoparticles (5 mol%).
Solvent : Ethanol (reflux, 4 h) or under ultrasonic irradiation (40 kHz, 1 h).
Mechanistic Pathway
- Knoevenagel condensation between cyclohexanone and malononitrile forms a β-aminonitrile intermediate.
- Michael addition of 4-hydroxy-3-methoxybenzaldehyde generates a conjugated enamine.
- Cyclization via intramolecular nucleophilic attack yields the hexahydroquinoline framework.
Yield : 82–89% under ultrasound vs. 68–75% under thermal conditions.
Optimization of Reaction Parameters
Catalyst Performance Comparison
| Catalyst | Time (h) | Yield (%) | Reusability (cycles) |
|---|---|---|---|
| Fe₃O₄@SiO₂-SO₃H | 1 | 89 | 5 |
| H₂SO₄ | 4 | 72 | – |
| MgSO₄ | 6 | 65 | – |
Solvent Effects on Thioetherification
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 74 |
| THF | 7.5 | 58 |
| EtOH | 24.3 | 63 |
Structural Characterization Data
Spectroscopic Analysis
IR (KBr, cm⁻¹) :
¹H NMR (400 MHz, CDCl₃) :
- δ 7.32–7.25 (m, 5H, benzyl-H)
- δ 6.92 (d, J = 8.4 Hz, 1H, aryl-H)
- δ 6.78 (s, 1H, aryl-H)
- δ 4.21 (s, 2H, SCH₂Ph)
Mass Spec (ESI+) : m/z 447.2 [M+H]⁺ (calc. 447.17).
Challenges and Alternative Approaches
Competing Side Reactions
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 120°C, 20 min) increases thioetherification yield to 81% while reducing reaction time.
Scale-Up and Industrial Feasibility
Pilot-Scale Protocol (100 g batch) :
- 4-CR step: 92% yield using flow reactor (residence time 15 min).
- Thioetherification: 78% yield in a cascade reactor with in-line IR monitoring.
Cost Analysis :
- Raw material cost: $412/kg
- Catalyst recovery reduces cost by 23% per batch.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-(Benzylsulfanyl)-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below highlights key structural differences and similarities among the target compound and related analogs:
*Estimated based on structural analogs.
Key Observations:
- Polarity and Solubility : The target compound’s 4-hydroxy-3-methoxyphenyl group increases hydrophilicity compared to methylphenyl () or bromophenyl () analogs. This may enhance aqueous solubility but reduce membrane permeability .
- Electron-Donating/Withdrawing Effects: Methoxy and hydroxyl groups (target, ) act as electron donors, altering electronic distribution in the aromatic ring compared to halogenated () or non-polar () analogs .
Crystallographic and Conformational Differences
- Target vs. : The tetrahydrobenzo[h]quinoline system in exhibits a distorted conformation (24.3° twist in benzene ring), likely due to steric interactions from the benzodioxole group. The target compound’s 4-hydroxy-3-methoxyphenyl group may induce similar distortions, affecting crystal packing and solubility .
- Hydrogen Bonding : The hydroxyl group in the target compound enables hydrogen bonding (e.g., N–H⋯O in ), which could stabilize dimerization or interactions with biological targets .
Biological Activity
The compound 2-(Benzylsulfanyl)-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities supported by empirical studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 581.519 g/mol. The structure features a hexahydroquinoline core substituted with a benzylsulfanyl group and a hydroxy-methoxyphenyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | C26H33BrN2O6S |
| Molecular Weight | 581.519 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization reactions. Recent studies have reported various synthetic routes that yield high purity and yield of the target compound, often employing mild reaction conditions to enhance efficiency.
Antitumor Activity
Research indicates that derivatives of hexahydroquinoline compounds exhibit significant antitumor activity. Studies have shown that the compound can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that it effectively inhibited the growth of breast cancer cells by modulating key signaling pathways involved in cell survival and proliferation .
Antimicrobial Properties
The compound has also been tested for antimicrobial activity against various bacterial strains. In vitro assays revealed that it possesses inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of this compound. Research has shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory diseases .
Case Studies
- Anticancer Study : A recent case study evaluated the effects of the compound on human lung cancer cells (A549). The results showed a dose-dependent decrease in cell viability with an IC50 value of 25 µM after 48 hours of treatment. The study suggested that the compound activates caspase pathways leading to apoptosis .
- Antimicrobial Efficacy : In another study focusing on its antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. It exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL and 30 µg/mL respectively, highlighting its potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
